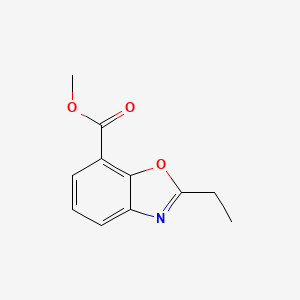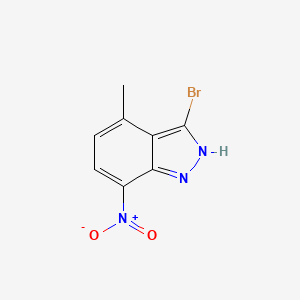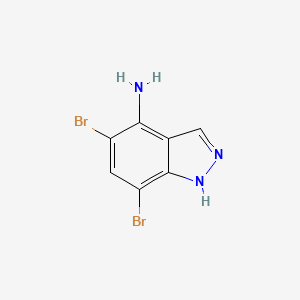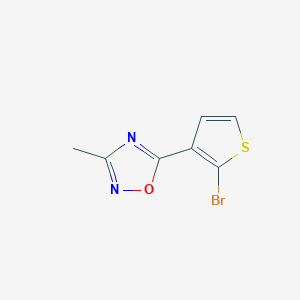![molecular formula C9H7BrN2O2 B1405641 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227954-90-6](/img/structure/B1405641.png)
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Descripción general
Descripción
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyridine ring system. It has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance efficiency and yield. These methods allow for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the functional groups present.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Aplicaciones Científicas De Investigación
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and disrupt biological pathways, leading to its potential use as an anti-tuberculosis agent. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 2-Methylimidazo[1,2-a]pyridine
Uniqueness
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the bromine atom and the carboxylic acid group, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-7(10)12-4-6(9(13)14)11-8(12)3-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYOAVALYUMYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1405565.png)



![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)
![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1405575.png)


